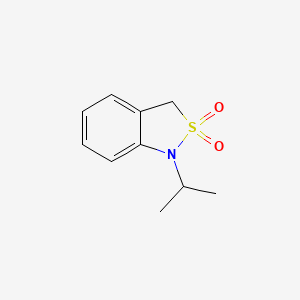![molecular formula C20H15N B14268704 1-[(Naphthalen-1-yl)methyl]isoquinoline CAS No. 138305-85-8](/img/structure/B14268704.png)
1-[(Naphthalen-1-yl)methyl]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Naphthalen-1-yl)methyl]isoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of 1-[(Naphthalen-1-yl)methyl]isoquinoline can be achieved through several methods. One common synthetic route involves the reaction of isoquinoline with naphthalen-1-ylmethanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the desired product. Another method involves the use of palladium-catalyzed coupling reactions, which can provide high yields and selectivity .
Chemical Reactions Analysis
1-[(Naphthalen-1-yl)methyl]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced into the aromatic ring. .
Scientific Research Applications
1-[(Naphthalen-1-yl)methyl]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its structural similarity to other bioactive isoquinolines, this compound is being investigated for its potential use in drug development. It may serve as a lead compound for the design of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of dyes and pigments
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-1-yl)methyl]isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with biological macromolecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
1-[(Naphthalen-1-yl)methyl]isoquinoline can be compared to other similar compounds such as:
Quinoline: Both compounds share a similar aromatic structure, but quinoline has a nitrogen atom in a different position. Quinoline is widely used in the synthesis of antimalarial drugs.
Isoquinoline: This compound is the parent structure of this compound. Isoquinoline itself is used in the synthesis of various alkaloids and pharmaceuticals.
Naphthalene derivatives: Compounds like naphthalene-1-ylmethanol share the naphthalene moiety with this compound.
Properties
CAS No. |
138305-85-8 |
|---|---|
Molecular Formula |
C20H15N |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethyl)isoquinoline |
InChI |
InChI=1S/C20H15N/c1-3-10-18-15(6-1)8-5-9-17(18)14-20-19-11-4-2-7-16(19)12-13-21-20/h1-13H,14H2 |
InChI Key |
LZQBBXZITOGRDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


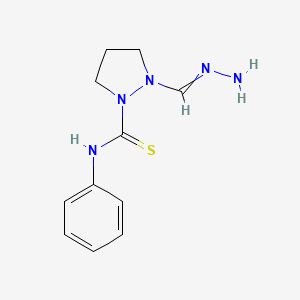
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
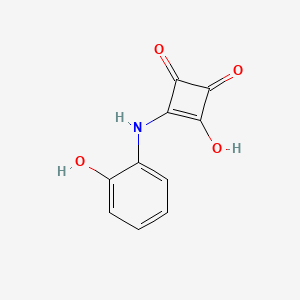
![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)
![(E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14268644.png)
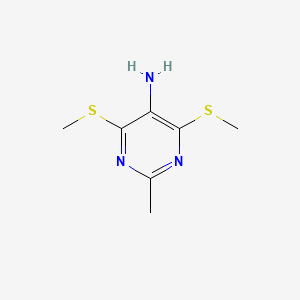

![1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B14268670.png)
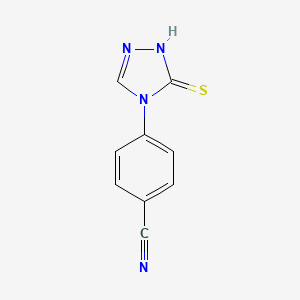

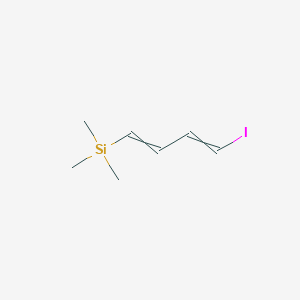
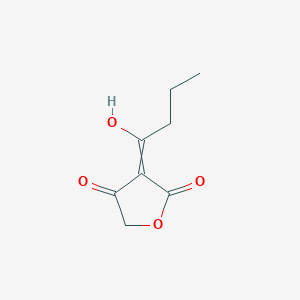
![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)
